N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a trifluoromethyl benzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl precursor. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, often using epoxides or halohydrins as intermediates. The final step involves the sulfonation of the benzene ring with trifluoromethylsulfonyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its unique properties may be explored for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, modulating their activity. The trifluoromethyl benzene sulfonamide moiety can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
- N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(methyl)benzene-1-sulfonamide
- N-[2-(thiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of its furan ring, hydroxypropyl group, and trifluoromethyl benzene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-13(19,12-3-2-8-22-12)9-18-23(20,21)11-6-4-10(5-7-11)14(15,16)17/h2-8,18-19H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIOLCYFVOKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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